An In-depth Technical Guide to the Synthesis of N-Cyclopropyl Bimatoprost
An In-depth Technical Guide to the Synthesis of N-Cyclopropyl Bimatoprost
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for N-Cyclopropyl Bimatoprost (B1667075), a prostaglandin (B15479496) F2α analog. The synthesis is based on established methods for the preparation of the closely related drug, bimatoprost, beginning with the well-known Corey lactone diol. This document outlines the key intermediates, reaction conditions, and expected outcomes for each synthetic step.
Introduction
N-Cyclopropyl Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α. Like bimatoprost, it is anticipated to be a potent ocular hypotensive agent. The synthesis of such complex molecules requires precise control of stereochemistry and the strategic use of protecting groups. The pathway detailed below follows a convergent approach, wherein the upper and lower side chains of the prostaglandin scaffold are installed sequentially onto a core cyclopentane (B165970) ring system derived from Corey lactone diol.
Overall Synthesis Pathway
The synthesis of N-Cyclopropyl Bimatoprost can be envisioned as a multi-step process commencing from the commercially available (-)-Corey lactone diol. The key stages of this synthesis are:
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Protection of Hydroxyl Groups: The two free hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps.
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Oxidation to the Aldehyde: The primary alcohol is selectively oxidized to an aldehyde to facilitate the introduction of the omega (lower) side chain.
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Horner-Wadsworth-Emmons Reaction: The omega side chain is installed via a Horner-Wadsworth-Emmons reaction, forming an α,β-unsaturated ketone.
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Stereoselective Reduction of the Ketone: The C-15 ketone is stereoselectively reduced to the desired (S)-alcohol, a critical step for biological activity.
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Deprotection and Lactone Reduction: The protecting groups on the cyclopentane core are removed, and the lactone is reduced to a lactol (a hemiacetal).
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Wittig Reaction: The alpha (upper) side chain is introduced via a Wittig reaction, forming the carboxylic acid precursor, "bimatoprost acid".
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Amidation: The terminal carboxylic acid is coupled with cyclopropylamine (B47189) to yield the final product, N-Cyclopropyl Bimatoprost.
Detailed Experimental Protocols and Intermediates
Step 1: Protection of Corey Lactone Diol
The synthesis begins with the protection of the hydroxyl groups of (-)-Corey lactone diol (1). Tetrahydropyranyl (THP) ethers are commonly used for this purpose due to their stability under various reaction conditions and ease of removal under acidic conditions.
Experimental Protocol:
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To a solution of (-)-Corey lactone diol (1) in dichloromethane (B109758) (DCM), add 3,4-dihydro-2H-pyran and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).
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Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to afford the bis-THP protected Corey lactone (2).
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 1 | (-)-Corey lactone diol (1) | 3,4-dihydro-2H-pyran, PPTS (cat.) | DCM | Room Temp. | 2-4 h | >95% |
Step 2: Oxidation to Corey Aldehyde
The protected lactone is then oxidized to the corresponding aldehyde. A Swern oxidation or a similar mild oxidation protocol is typically employed to avoid over-oxidation to the carboxylic acid.
Experimental Protocol:
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Prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78 °C under an inert atmosphere.
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Add dimethyl sulfoxide (B87167) (DMSO) dropwise, followed by a solution of the protected Corey lactone (2) in DCM.
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Stir the mixture at -78 °C for the prescribed time, then add triethylamine (B128534) (TEA).
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Allow the reaction to warm to room temperature, then quench with water.
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Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The resulting crude aldehyde (3) is often used in the next step without further purification.
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |
| 2 | Bis-THP Corey Lactone (2) | Oxalyl chloride, DMSO, TEA | DCM | -78 °C to RT | 1-2 h | ~90-95% |
Step 3: Horner-Wadsworth-Emmons Reaction
The omega side chain is introduced by reacting the aldehyde (3) with a suitable phosphonate (B1237965) ylide. This reaction establishes the α,β-unsaturated enone system.
Experimental Protocol:
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To a suspension of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add dimethyl (2-oxo-4-phenylbutyl)phosphonate dropwise.
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Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.
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Cool the reaction mixture to -78 °C and add a solution of the crude aldehyde (3) in THF.
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Allow the reaction to slowly warm to room temperature and stir until completion.
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Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with ethyl acetate (B1210297), wash with brine, dry, and concentrate.
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Purify by column chromatography to yield the enone intermediate (4).
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 3 | Corey Aldehyde (3), Phosphonate | Sodium hydride | THF | -78 °C to RT | 3-5 h | ~80-85% |
Step 4: Stereoselective Reduction of the C-15 Ketone (Luche Reduction)
The stereoselective reduction of the C-15 ketone to the (S)-alcohol is crucial for the biological activity of the prostaglandin analog. The Luche reduction is a highly effective method for this transformation.
Experimental Protocol:
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Dissolve the enone (4) in methanol (B129727) and cool the solution to -78 °C.
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Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and stir until it dissolves.
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Add sodium borohydride (B1222165) (NaBH₄) portion-wise, maintaining the low temperature.
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Monitor the reaction by TLC. Upon completion, quench the reaction by adding acetone.
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Allow the mixture to warm to room temperature and concentrate under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Wash the organic layer with brine, dry, and concentrate.
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Purify by column chromatography to afford the desired (S)-allylic alcohol (5).
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |
| 4 | Enone (4) | Sodium borohydride, CeCl₃·7H₂O | Methanol | -78 °C | 1-2 h | >90% |
Step 5: Deprotection and Lactone Reduction
The THP protecting groups are removed under acidic conditions, followed by the reduction of the lactone to the corresponding lactol.
Experimental Protocol:
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Deprotection: Dissolve the protected diol (5) in a mixture of acetic acid, THF, and water. Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture and extract the product.
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Lactone Reduction: Dissolve the resulting triol in anhydrous toluene (B28343) and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H) dropwise. Stir for 1-2 hours at -78 °C. Quench the reaction with methanol, followed by a saturated aqueous solution of sodium potassium tartrate. Allow the mixture to warm to room temperature and stir vigorously until the layers separate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude lactol (6), which is often used directly in the next step.
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield (2 steps) |
| 5 | Protected Diol (5) | Acetic acid/H₂O/THF, then DIBAL-H | Toluene/THF | -78 °C to RT | 3-5 h | ~75-85% |
Step 6: Wittig Reaction
The alpha side chain is installed via a Wittig reaction between the lactol (6) and a phosphonium (B103445) ylide derived from (4-carboxybutyl)triphenylphosphonium bromide.
Experimental Protocol:
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Suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF and cool to 0 °C.
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Add a strong base, such as potassium tert-butoxide, to generate the ylide.
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Cool the resulting deep red solution to -20 °C and add a solution of the lactol (6) in THF.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5.
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Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.
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Purify the crude product by column chromatography to yield bimatoprost acid (7).
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 6 | Lactol (6), Wittig Salt | Potassium tert-butoxide | THF | -20 °C to RT | 12-16 h | ~60-70% |
Step 7: Amidation to N-Cyclopropyl Bimatoprost
The final step is the coupling of bimatoprost acid (7) with cyclopropylamine to form the desired N-cyclopropyl amide. This can be achieved using standard peptide coupling reagents or by activating the carboxylic acid.
Experimental Protocol (using a coupling agent):
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Dissolve bimatoprost acid (7) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF).
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Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt).
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Stir the mixture at room temperature for a short period to activate the carboxylic acid.
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Add cyclopropylamine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
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Stir the reaction at room temperature until completion.
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Dilute the reaction mixture with ethyl acetate and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford N-Cyclopropyl Bimatoprost (8).
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 7 | Bimatoprost Acid (7), Cyclopropylamine | EDC, HOBt, DIPEA | DCM/DMF | Room Temp. | 4-8 h | ~70-85% |
Visualization of the Synthesis Pathway
The following diagram illustrates the synthetic route to N-Cyclopropyl Bimatoprost from Corey lactone diol.
Caption: Synthesis pathway of N-Cyclopropyl Bimatoprost.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow from the starting material to the final product, highlighting the key transformations.
Caption: Logical workflow of N-Cyclopropyl Bimatoprost synthesis.
Conclusion
The synthesis of N-Cyclopropyl Bimatoprost is a challenging yet achievable goal for researchers in drug development. The pathway outlined in this guide, which leverages the well-established chemistry of prostaglandin synthesis, provides a robust framework for its preparation. Careful execution of each step, with particular attention to the stereoselective reduction and the final amidation, is critical for obtaining the target molecule in high purity and yield. This guide serves as a comprehensive resource for the planning and execution of the synthesis of N-Cyclopropyl Bimatoprost and related prostaglandin analogs.
